molecular formula C7H8ClNO B14840836 2-Chloro-3-(methylamino)phenol

2-Chloro-3-(methylamino)phenol

Cat. No.: B14840836
M. Wt: 157.60 g/mol
InChI Key: DGHGKGXBAPKIRN-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylamino)phenol is an organic compound with a molecular formula of C7H8ClNO It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the second position and a methylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the methylamino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Chloro-3-(methylamino)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylamino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylamino)phenol
  • 3-Chloro-2-(methylamino)phenol
  • 2-Chloro-3-(ethylamino)phenol

Uniqueness

2-Chloro-3-(methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

2-chloro-3-(methylamino)phenol

InChI

InChI=1S/C7H8ClNO/c1-9-5-3-2-4-6(10)7(5)8/h2-4,9-10H,1H3

InChI Key

DGHGKGXBAPKIRN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)O)Cl

Origin of Product

United States

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